6-Hydroxycyclodecanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15957-40-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-hydroxycyclodecan-1-one |
InChI |
InChI=1S/C10H18O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h9,11H,1-8H2 |
InChI Key |
RTDSZYZNHUFABG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCCCC(C1)O |
Origin of Product |
United States |
Historical Perspectives on Medium Sized Ring Systems and Their Chemical Challenges
The synthesis of medium-sized rings has historically been a formidable task for organic chemists. nus.edu.sgnih.gov Early attempts at direct cyclization were often met with low yields due to a combination of enthalpic and entropic factors. nih.gov Unlike smaller, more rigid rings or larger, more flexible rings, medium-sized rings suffer from significant transannular strain—repulsive interactions between non-bonded atoms across the ring. nih.gov This strain, coupled with a lower probability of the chain ends meeting to form a bond, makes their formation challenging. nih.gov
The development of new synthetic strategies, such as ring expansion reactions, has been crucial in overcoming these hurdles. nih.govmdpi.comrsc.org These methods provide a more practical pathway to medium-sized rings by avoiding the kinetic challenges associated with direct cyclization. nih.gov The ongoing interest in these systems stems from their presence in a wide array of bioactive natural products, making their efficient synthesis a key goal in medicinal chemistry and drug discovery. nih.govacs.org
The Unique Reactivity Profile of Hydroxyketones Within Cyclic Frameworks
Hydroxyketones embedded within cyclic structures exhibit a distinct reactivity profile governed by the spatial relationship between the hydroxyl and carbonyl groups. This proximity can lead to intramolecular interactions, most notably transannular reactions, where functional groups on opposite sides of the ring interact. rsc.orgacs.orguni-due.de
In medium-ring hydroxyketones, this can manifest as the formation of hemiacetals through an intramolecular addition of the hydroxyl group to the carbonyl carbon. uni-due.deresearchgate.net For instance, 5-hydroxycyclooctanone (B1606702) is known to exist in equilibrium with its bicyclic hemiacetal form. This tautomeric equilibrium is influenced by factors such as solvent polarity, with more polar solvents often favoring the open-chain hydroxyketone form. researchgate.net
Furthermore, these systems can undergo transannular hydride shifts, a type of rearrangement where a hydride ion is transferred from a carbon atom bearing a hydroxyl group to the carbonyl carbon. uni-due.de These reactions highlight the unique chemical space occupied by cyclic hydroxyketones and provide opportunities for novel synthetic transformations. uni-due.de The stereochemistry of the products from such reactions is often dictated by the conformational preferences of the ring system. cdnsciencepub.com
Scope and Significance of 6 Hydroxycyclodecanone in Fundamental Chemical Research
Retrosynthetic Analysis and Strategic Disconnections for this compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coache3s-conferences.orgamazonaws.com For this compound, the analysis primarily focuses on managing the 1,6-dioxygenated relationship between the hydroxyl and ketone groups, a pattern that informs the most logical bond disconnections. quimicaorganica.org
A key consideration is the inherent reactivity of the ten-membered ring. The direct precursor, 1,6-cyclodecanedione, is highly susceptible to transannular aldol-type reactions under both acidic and basic conditions, making it a challenging intermediate. scribd.com Consequently, a more effective strategy involves masking one of the carbonyl groups as a hydroxyl function, as seen in the target molecule itself, which can exist in equilibrium with its hemiacetal form. scribd.comacs.org
Two primary retrosynthetic strategies emerge:
Transannular Ring-Opening/Closure: A logical disconnection of the carbocyclic ring of a 1,6-dicarbonyl precursor points to a cyclohexene (B86901) derivative. quimicaorganica.org This "reconnection" strategy implies a synthetic route proceeding forward via the oxidative cleavage (e.g., ozonolysis) of a suitable disubstituted cyclohexene to form a linear 1,6-dicarbonyl compound, which would then be cyclized. quimicaorganica.orgkccollege.ac.in
Ring-Rearrangement of a Bicyclic Precursor: An alternative and historically significant approach involves the disconnection of the C1-C10 bond, leading back to a decalin-type bicyclic system. Specifically, this points to the Criegee rearrangement of 9-hydroperoxydecalin. scribd.comnih.gov This strategy elegantly transforms a stable, fused six-membered ring system into the desired ten-membered monocyclic ketone.
The choice between these strategies depends on the availability of starting materials and the desired efficiency of the synthetic sequence. amazonaws.com The Criegee rearrangement route, despite potentially low yields in the initial oxidation step, has proven to be a practical method for accessing the this compound core. scribd.com
Direct and Indirect Synthetic Routes to Cyclodecanone (B73913) Scaffolds
The construction of the fundamental cyclodecanone ring system can be achieved through a variety of methods, which can be broadly categorized as direct or indirect. Direct routes assemble the ten-membered ring from an acyclic precursor, while indirect routes modify an existing ring system.
Indirect Routes (Ring Expansion): A common indirect approach is the ring expansion of a smaller, more readily available cyclic ketone. orgsyn.org
Diazomethane (B1218177) Ring Expansion: Cyclononanone can be enlarged to cyclodecanone using diazomethane. orgsyn.org Similarly, cyclooctanone (B32682) can undergo a two-carbon ring expansion with diazomethane in the presence of a Lewis acid catalyst. orgsyn.org
Direct Routes (Cyclization): Direct cyclization methods form the ten-membered ring from a linear precursor.
Acyloin Condensation: This classical method involves the reductive coupling of a dicarboxylic acid ester, such as a sebacic acid ester, to form the corresponding α-hydroxy ketone (sebacoin), which can then be reduced to cyclodecanone. orgsyn.orgwikipedia.org
Thorpe-Ziegler Reaction: Intramolecular condensation of a dinitrile followed by hydrolysis and decarboxylation is another established route.
Pyrolysis of Dicarboxylic Acid Salts: The pyrolysis of thorium or yttrium salts of nonanedioic acid can produce cyclodecanone, although often in low yields. orgsyn.org
Modern Olefin-Based Methods: A contemporary and efficient route starts from 1,5,9-cyclododecatriene (B1592173) (CDT), a readily available petrochemical product. scirp.orgresearchgate.net This multi-step process typically involves selective epoxidation, hydrogenation to cyclododecanol, and subsequent oxidation to cyclododecanone. wikipedia.orgscirp.org
The table below summarizes and compares several key methods for synthesizing the cyclodecanone scaffold.
| Method | Starting Material(s) | Key Intermediate(s) | Route Type | Reference(s) |
| Acyloin Condensation | Sebacic acid ester | Sebacoin (α-hydroxycyclodecanone) | Direct | orgsyn.org, wikipedia.org |
| Diazomethane Expansion | Cyclononanone | N/A | Indirect | orgsyn.org |
| Pyrolysis of Metal Salts | Nonanedioic acid | Thorium or Yttrium salt | Direct | orgsyn.org |
| Oxidation of Cyclododecane | 1,5,9-Cyclododecatriene (CDT) | Cyclododecanol | Direct | wikipedia.org, scirp.org |
| Enamine + Propiolate | Cyclooctanone | N-(1-cycloocten-1-yl)pyrrolidine | Indirect | orgsyn.org |
Targeted Synthesis of this compound and its Analogs
The most notable synthesis of this compound itself relies on the acid-catalyzed rearrangement of a hydroperoxide derived from decalin, a bicyclic precursor. scribd.comacs.org
Criegee Rearrangement Synthesis: This procedure, developed from the work of Criegee, begins with the air oxidation of decalin to produce 9-hydroperoxydecalin. scribd.comnih.gov While the yield of this initial oxidation can be low, the subsequent rearrangement of the hydroperoxide intermediate proceeds effectively to furnish this compound. scribd.com The hydroperoxide can be converted to its benzoate (B1203000) ester, which rearranges to an ester of this compound upon heating, followed by saponification to release the final product. acs.org
An alternative approach involves the selective oxidation of 1,6-cyclodecanediols. scribd.com This method avoids the low-yielding hydroperoxidation of decalin but requires the prior synthesis and separation of the diol isomers.
Synthesis of Analogs: The synthesis of analogs, such as 6-aminocyclodecanol, has also been reported, starting from this compound. This involves converting the ketone to its oxime, followed by reduction with sodium and n-butyl alcohol. researchgate.net This reaction interestingly yields both the expected 6-aminocyclodecanol and a bicyclic secondary amine, 11-azabicyclo[4.4.1]-1-undecene, formed via an intramolecular oxidation-reduction process. researchgate.net
The table below outlines the key transformation in the synthesis of this compound.
| Starting Material | Key Reaction | Product | Significance | Reference(s) |
| 9-Hydroperoxydecalin | Criegee Rearrangement | This compound | Transforms a bicyclic precursor into the ten-membered ring. | scribd.com, nih.gov |
| This compound | Oximation, then Reduction | 6-Aminocyclodecanol | Demonstrates derivatization to an amino analog. | researchgate.net |
Advanced Cyclization and Ring-Forming Methodologies
The inherent difficulty in forming medium-sized rings has spurred the development of advanced synthetic methods that can overcome the energetic barriers associated with these cyclizations.
Macrolactonization (the formation of large-ring lactones) and macrolactamization (the formation of large-ring lactams) are cornerstone reactions in the synthesis of many natural products. While not directly producing a ketone, the principles governing these cyclizations are highly relevant to the formation of any medium-sized ring. The synthesis of 8- to 11-membered rings is particularly challenging due to a combination of high ring strain (unfavorable enthalpy) and a low probability of the chain ends meeting (unfavorable entropy).
Classical methods like the Yamaguchi, Corey-Nicolaou, and Steglich macrolactonizations rely on activating a linear ω-hydroxycarboxylic acid precursor to facilitate intramolecular ring closure. Often, these reactions must be performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. More recent advances have focused on developing new promoter systems and catalytic methods to improve yields and selectivity, even for challenging medium-ring lactones.
Transition metal catalysis offers powerful and often atom-economical pathways to cyclic ketones. These methods leverage novel modes of reactivity that are inaccessible through traditional organic reactions.
Intramolecular Hydroacylation: This process involves the addition of an aldehyde C-H bond across an alkene within the same molecule. Catalysts based on rhodium, cobalt, and nickel can effect this transformation, converting a linear alkenyl aldehyde into a cyclic ketone. Computational and experimental studies have shown that the choice of metal can influence the product, with cobalt catalysts sometimes favoring the formation of strained four-membered rings (cyclobutanones) and rhodium catalysts leading to five-membered rings (cyclopentanones). acs.org
C-H Functionalization: Ketones themselves can be used as directing groups to activate otherwise inert C-H bonds. For example, a ruthenium catalyst can mediate the ortho-alkylation of an aromatic ketone with an olefin. The reaction proceeds via coordination of the ketone's carbonyl group to the metal, followed by oxidative addition of the ortho C-H bond, migratory insertion of the olefin, and reductive elimination to form the product.
C-C Bond Activation: In a "cut and sew" approach, transition metal catalysts, particularly rhodium, can cleave a C-C bond in a strained cyclic ketone (like a cyclobutanone) and then "sew" it back together by inserting an unsaturated unit (like an alkyne or olefin), resulting in a larger fused-ring system. thieme-connect.de
Ring-closing metathesis (RCM) has become a premier method for the formation of cyclic olefins, including macrocycles. The reaction, typically catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile olefin like ethene.
While highly effective for large rings, the application of RCM to form medium-sized rings (7- to 11-membered) is notoriously difficult. The same conformational and strain factors that hinder other medium-ring cyclizations also impede RCM. However, synthetic chemists have devised several strategies to overcome this, such as:
Introducing conformational constraints (e.g., gem-dimethyl groups, existing rings, or stereocenters) into the acyclic diene precursor to pre-organize it for cyclization.
Utilizing relay RCM, where a temporary tether helps to bring the reactive ends closer together before the final ring is closed.
A combination of RCM with a subsequent fragmentation reaction has been used as an alternative route to (Z)-configured medium-ring cycloalkenes. youtube.com
These advanced methodologies provide a powerful toolkit for assembling complex cyclic architectures and continue to push the boundaries of what is synthetically achievable in the realm of medium-ring chemistry.
Ring Expansion and Contraction Strategies for Cyclic Ketones
Ring expansion and contraction reactions offer powerful tools for the synthesis of medium-ring ketones, providing access to ring sizes that are often difficult to construct through traditional cyclization methods. These strategies typically involve the rearrangement of a smaller or larger ring to the desired medium-sized carbocycle.
Radical-mediated ring expansions, such as the Dowd-Beckwith reaction, are significant for synthesizing medium- and large-ring compounds from smaller cyclic ketones. nih.govresearchgate.net This type of reaction involves the generation of a radical which then initiates a ring-expanding rearrangement. A visible-light-induced palladium-catalyzed Dowd-Beckwith ring expansion/C–C bond formation cascade has been developed to access six- to nine-membered β-alkenylated cyclic ketones. nih.gov This method has proven effective for the ring expansion of five- to eight-membered Dowd-Beckwith halides, which react with styrenes, silyl (B83357) enol ethers, and enamides to yield the enlarged cyclic ketones. nih.gov
Recent advancements include the development of a redox-neutral decarboxylative Dowd-Beckwith/radical-polar crossover sequence, which allows for the one-carbon ring expansion of various ring sizes, including 4-, 5-, 6-, 7-, and 8-membered rings. researchgate.net This method demonstrates broad functional group tolerance and can also be applied to three-carbon chain incorporation. researchgate.net
Cationic rearrangements represent a classic and effective strategy for ring expansion. These reactions typically proceed through the formation of a carbocation intermediate, which then undergoes a rearrangement to form a more stable, expanded ring system. wikipedia.orgmsu.edu A common example is the pinacol-type rearrangement, where the migration of an endocyclic bond to an adjacent carbocation leads to ring expansion. wikipedia.org These rearrangements are often facilitated by an electron-donating group that aids in the migration process. wikipedia.org
One notable application involves the treatment of a 12β-hydroxy steroid with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to initiate a cationic rearrangement. nih.gov This process leads to a 1,2-alkyl migration, resulting in an expanded ring system. nih.gov Similarly, the treatment of certain polycyclic compounds with formic acid can induce a cationic cyclization cascade, leading to the formation of highly substituted bicyclic systems. nih.gov The Tiffeneau–Demjanov rearrangement is another example of a semipinacol rearrangement that occurs under milder conditions and is useful in complex syntheses. wikipedia.org
The table below summarizes key aspects of cationic rearrangement strategies for ring expansion.
| Rearrangement Type | Key Features | Example Application |
| Pinacol-type | Involves migration of an endocyclic bond to a carbocation. wikipedia.org | Synthesis of complex molecular cores. wikipedia.org |
| Tiffeneau–Demjanov | A semipinacol rearrangement that proceeds under milder conditions. wikipedia.org | Useful in complex total synthesis. wikipedia.org |
| Acid-catalyzed | Initiated by protonation, often leading to a cascade of rearrangements. msu.edunih.gov | Synthesis of fused polycyclic systems. nih.gov |
Anionic rearrangements provide another avenue for the expansion of cyclic systems. These reactions often involve the formation of an alkoxide intermediate, which then undergoes a rearrangement. A notable example is the nih.govdntb.gov.ua-sigmatropic shift observed in the rearrangement of certain vinyl-substituted cyclic alkoxides. oregonstate.edu This type of rearrangement can lead to a two-carbon ring expansion. oregonstate.edu
The efficiency and outcome of these anionic rearrangements can be highly dependent on the reaction conditions, including the solvent and counterion. For instance, the reaction of 3-hydroxy-1,5-hexadiene systems can be influenced by the choice of base and solvent, with some conditions favoring rearrangement and others leading to fragmentation. oregonstate.edu
| Reaction Type | Starting Material | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| nih.govdntb.gov.ua-Sigmatropic Shift | Vinyl-substituted cyclic alkoxide | Six-membered transition state | Two-carbon expanded ketone | oregonstate.edu |
| Base-facilitated Shift | Lithium pentadienylide adducts | Anionic intermediate | Rearranged ketone | oregonstate.edu |
A significant recent development in the functionalization of cyclic ketones is the electrochemical interrupted Dowd-Beckwith (IDB) reaction. nih.govresearchgate.net This method utilizes electricity as the sole oxidant for the highly regioselective deconstructive functionalization of a wide range of cyclic ketones, including small, medium, and macrocyclic systems. nih.govresearchgate.net The reaction proceeds through an oxidative radical-polar crossover mechanism. nih.govdntb.gov.ua
This electrochemical approach avoids the use of chemical oxidants and provides a versatile handle for subsequent synthetic modifications. nih.govresearchgate.net The IDB reaction has been successfully applied to the asymmetric synthesis of several natural products, demonstrating its utility in accessing complex acyclic molecules from cyclic ketone precursors. nih.govresearchgate.net This strategy represents a departure from traditional ring-expansion, instead focusing on deconstruction to create valuable functionalized acyclic structures. nih.govresearchgate.net
Diversity-Oriented Synthesis (DOS) Approaches to Hydroxy-Macrocycles
Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the construction of diverse molecular libraries, including macrocycles. nih.govcam.ac.uk DOS aims to generate structurally diverse and complex molecules efficiently, which is particularly challenging for macrocyclic compounds due to the difficulties in forming large rings. nih.govcam.ac.uk
Ring expansion reactions are an attractive alternative to conventional macrocyclization in DOS because they are often less sensitive to substrate conformational effects. nih.govmskcc.org A general DOS strategy involves the rapid and modular synthesis of polycyclic precursors, which then undergo an oxidative ring expansion to yield macrocycles. nih.gov For example, bicyclic enones can be prepared in a few steps and then subjected to oxidative cleavage of a bridging double bond to form macrolactones. nih.govnih.gov
The "Build/Couple/Pair" (B/C/P) strategy is a prominent DOS approach for synthesizing macrocycle libraries. cam.ac.ukcam.ac.uk This modular method allows for easy modification and diversification at each stage. cam.ac.uk The "pair" phase in the context of macrocycle synthesis is the macrocyclization of a linear precursor, often achieved through robust reactions like azide-alkyne cycloaddition (AAC) or ring-closing metathesis (RCM). cam.ac.uk
The table below outlines the core principles of DOS as applied to macrocycle synthesis.
| DOS Principle | Description | Relevance to Macrocycle Synthesis |
| Appendage Diversity | Variation in structural moieties around a common scaffold. cam.ac.ukcam.ac.uk | Allows for the creation of a library of related macrocycles with different side chains. |
| Functional Group Diversity | Variation in the functional groups present in a given scaffold. cam.ac.ukcam.ac.uk | Enables the exploration of a wider range of chemical properties and biological activities. |
| Stereochemical Diversity | Variation in the orientation of potential macromolecule-interacting elements. cam.ac.ukcam.ac.uk | Crucial for creating 3D diversity and exploring conformational space. |
| Scaffold Diversity | Presence of many distinct molecular skeletons. cam.ac.ukcam.ac.uk | Achieved through strategies like ring expansion to access different macrocyclic core structures. nih.govnih.gov |
Transannular Reactivity and Interactions in Medium-Ring Systems
Medium-sized rings, typically defined as those containing eight to eleven atoms, possess unique chemical properties due to a combination of ring strain, torsional strain, and transannular non-bonded interactions. In molecules like this compound, the functional groups are positioned in a way that allows for significant through-space interactions, leading to characteristic transannular reactions. These processes, including intramolecular cyclizations and hydride shifts, are a direct consequence of the ring's conformation, which can bring the C1 carbonyl and the C6 hydroxyl group into close proximity.
Intramolecular Hemiacetal Formation and Ring-Chain Tautomerism Equilibria
A defining feature of this compound is its existence in a dynamic equilibrium between its open-chain keto-alcohol form and a cyclic intramolecular hemiacetal. This type of equilibrium is known as ring-chain tautomerism. The intramolecular nucleophilic addition of the C6-hydroxyl group to the C1-carbonyl carbon results in the formation of a bicyclic hemiacetal, 1-hydroxy-1-oxabicyclo[4.4.1]undecane.
This equilibrium is highly sensitive to the solvent environment, a common characteristic of tautomeric systems. nih.govrsc.orgnih.gov The extent of hemiacetal formation for this compound has been observed to range from 39% to 77%, depending on the solvent used. acs.org In nonpolar solvents, intramolecular hydrogen bonding, which stabilizes the open-chain form, is more significant. Conversely, polar solvents can solvate the hydroxyl and carbonyl groups, disrupting intramolecular hydrogen bonding and potentially shifting the equilibrium. nih.govresearchgate.net In many cases involving the formation of stable five- or six-membered rings, the cyclic hemiacetal form is favored. nih.gov
| Solvent | Keto-alcohol Form (%) | Hemiacetal Form (%) |
|---|---|---|
| Carbon Tetrachloride | 61 | 39 |
| Benzene | 45 | 55 |
| Dioxane | 30 | 70 |
| Methanol | 23 | 77 |
This table illustrates the solvent-dependent equilibrium between the open-chain and cyclic hemiacetal forms of this compound. Data derived from Mijs, et al., 1968. acs.org
Transannular Hydride Shifts, including the Degenerate 1,6-Hydride Shift in this compound
Transannular hydride shifts are another hallmark of medium-ring chemistry, involving the transfer of a hydride ion (H⁻) from one carbon atom to another across the ring. masterorganicchemistry.comyoutube.comyoutube.com In this compound, a degenerate 1,6-hydride shift can occur. This process is particularly facilitated when the hydroxyl group is deprotonated to form an alkoxide, which can then promote the hydride transfer. acs.org
This intramolecular redox process involves the transfer of a hydride from the carbon bearing the hydroxyl group (C6) to the carbonyl carbon (C1). This reaction is considered degenerate because the product is chemically identical to the starting material, although isotopic labeling studies can reveal its occurrence. The mechanism is believed to proceed through a tight, six-membered ring-like transition state. rsc.org Studies on analogous systems, such as 5-hydroxycyclooctanone, have shown that such hydride transfers are essential to explain observed H/D exchange patterns and that the activation barrier for the transfer is lowest under basic conditions which promote formation of the nucleophilic alkoxide. rsc.org
Nucleophile Participation in Transannular Processes
The participation of nucleophiles is fundamental to the transannular reactivity of this compound. The molecule's own hydroxyl group is the primary internal nucleophile. As an alcohol, it can attack the carbonyl to form the hemiacetal. nih.gov When deprotonated under basic conditions to form the more potent nucleophile, the corresponding alkoxide, it can initiate the transannular hydride shift. acs.orgrsc.org
External nucleophiles can also be involved in transannular processes, although the outcomes are often complex. The conformational flexibility of the ten-membered ring means that the approach of an external nucleophile to the carbonyl can be influenced by the spatial positioning of the C6-hydroxyl group. Furthermore, the equilibrium between the open-chain and hemiacetal forms means that a nucleophile may react with either species present in the mixture, leading to different potential products.
Nucleophilic Additions to the Carbonyl Center of this compound
The carbonyl group is a key site of reactivity in this compound, readily undergoing nucleophilic addition reactions. masterorganicchemistry.com In this fundamental reaction, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com Subsequent protonation yields an alcohol product. The presence of the ten-membered ring and the C6-hydroxyl group introduces significant stereo- and regiochemical considerations into this general mechanism.
Stereo- and Regioselectivity in Carbonyl Additions
Nucleophilic addition to the carbonyl carbon of this compound transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. Because the two faces of the carbonyl group are not equivalent (diastereotopic) due to the chirality of the ring and the existing stereocenter at C6, the addition of a nucleophile can proceed with a degree of stereoselectivity.
The conformation of the cyclodecanone ring dictates the accessibility of the two faces of the carbonyl group. An incoming nucleophile will preferentially attack from the less sterically hindered face. The C6-hydroxyl group can further direct the stereochemical outcome by forming a hydrogen bond with the incoming nucleophilic reagent, delivering it to a specific face of the carbonyl. This results in the preferential formation of one diastereomer over the other. For example, in reductions using hydride reagents or in additions of organometallic reagents, the ratio of the resulting diastereomeric diols is often far from 1:1, reflecting the intrinsic stereochemical bias of the ring system.
| Ketone | Reagent (Nucleophile) | Major Product (Stereochemistry) | Diastereomeric Ratio |
|---|---|---|---|
| 4-tert-Butylcyclohexanone | NaBH₄ (H⁻) | trans-4-tert-Butylcyclohexanol | ~80:20 (trans:cis) |
| 4-tert-Butylcyclohexanone | L-Selectride® (H⁻) | cis-4-tert-Butylcyclohexanol | >99:1 (cis:trans) |
| 2-Methylcyclohexanone | CH₃MgBr (CH₃⁻) | cis-1,2-Dimethylcyclohexanol | ~75:25 (cis:trans) |
This table shows examples of how steric hindrance and reagent choice influence the stereochemical outcome of nucleophilic additions in cyclic ketones. Similar principles of stereocontrol apply to the more complex this compound system. The data presented are for analogous, well-studied systems to illustrate the concept.
Influence of Neighboring Hydroxyl Group on Reaction Pathways
The C6-hydroxyl group exerts a powerful influence on nucleophilic additions at the C1-carbonyl, extending beyond simple stereodirection. Its impact can be categorized into several effects:
Intramolecular Competition: As detailed in section 3.1.1, the hydroxyl group itself can act as a nucleophile, leading to hemiacetal formation. This ring-chain tautomerism means that any external nucleophile must compete with the internal hydroxyl group. Reaction conditions can be tuned to favor either the intermolecular or intramolecular process.
Directing Group: Through hydrogen bonding, the hydroxyl group can coordinate with certain nucleophilic reagents or catalysts, effectively delivering them to the proximate face of the carbonyl group. This chelation control can significantly enhance the stereoselectivity of the addition.
Activation/Deactivation: The electronic nature of the hydroxyl group can have a modest inductive effect on the electrophilicity of the carbonyl carbon. More significantly, deprotonation to an alkoxide under basic conditions dramatically increases its nucleophilicity and can open up alternative reaction pathways, such as the transannular hydride shifts discussed previously. acs.orgrsc.org
Electrophilic α-Functionalization Reactions of Cyclic Ketones
The enol or enolate forms of cyclic ketones are key intermediates in their α-functionalization. The stereochemical outcome of these reactions is often influenced by the ring's conformation and the nature of the substituents.
The direct α-acetoxylation of ketones is a powerful method for introducing an oxygen functionality at the α-position. frontiersin.orgnih.gov The use of hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), in the presence of a Lewis acid like boron trifluoride etherate (BF₃•OEt₂), has emerged as an effective protocol for the diastereoselective α-acetoxylation of cyclic ketones. nih.govresearchgate.netnih.gov
The reaction is proposed to proceed through an SN2-type mechanism. researchgate.netnih.gov Initially, the Lewis acid activates both the hypervalent iodine reagent and the cyclic ketone. researchgate.net The enol form of the ketone then attacks the electrophilic iodine(III) center to form an α-C-bound hypervalent iodine intermediate. wikipedia.orgresearchgate.net Subsequent backside attack by an acetate (B1210297) ion on the α-carbon leads to the α-acetoxylated product with inversion of configuration. researchgate.net The diastereoselectivity of the reaction is largely under thermodynamic control, and sterically hindered groups on the cyclic ketone can enhance this selectivity. researchgate.netresearchgate.net
While specific studies on this compound are not extensively documented in this context, the general mechanism observed for other cyclic ketones provides a framework for predicting its behavior. The presence of the hydroxyl group at the 6-position could influence the stereochemical outcome of the acetoxylation at the α-position (C2 or C10) through conformational effects or by acting as an internal directing group.
Table 1: Representative Diastereoselective α-Acetoxylation of Cyclic Ketones with PIDA/BF₃•OEt₂
| Entry | Cyclic Ketone Substrate | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | 4-Phenylcyclohexanone | >20:1 | 95 |
| 2 | 4-tert-Butylcyclohexanone | >20:1 | 92 |
| 3 | 3-Methylcyclohexanone | 4.5:1 | 75 |
| 4 | 2-Methylcyclohexanone | - | 40 |
Data is illustrative and based on studies of substituted cyclohexanones. researchgate.net
The direct α-alkylation of ketones with alkenes represents an atom-economical approach to C-C bond formation. Iridium-catalyzed reactions have shown remarkable success in achieving branched-selective α-alkylation of cyclic ketones. nih.govresearchgate.netorganic-chemistry.org This method avoids the use of stoichiometric amounts of strong bases and alkyl halides.
The catalytic cycle is believed to involve the formation of an iridium-enolate intermediate. The iridium catalyst then coordinates to the alkene, followed by migratory insertion into the iridium-enolate bond. This insertion typically occurs in a branched-selective manner, leading to the formation of a new C-C bond at the internal carbon of the original alkene. Reductive elimination then releases the α-branched ketone and regenerates the active iridium catalyst. The use of specific ligands on the iridium center is crucial for achieving high selectivity. researchgate.net
For a substrate like this compound, this methodology could provide a direct route to α-alkylated derivatives with potential applications in natural product synthesis. The hydroxyl group's presence might necessitate protective measures or could be exploited to influence the reaction's stereoselectivity.
Table 2: Iridium-Catalyzed Branched-Selective α-Alkylation of a Cyclic Ketone
| Entry | Alkene | Product | Regioselectivity (Branched:Linear) | Yield (%) |
| 1 | 1-Hexene | 2-(Hexan-2-yl)cyclohexanone | >95:5 | 85 |
| 2 | Styrene | 2-(1-Phenylethyl)cyclohexanone | >95:5 | 90 |
| 3 | Ethyl acrylate | 2-(1-Ethoxycarbonylethyl)cyclohexanone | >95:5 | 78 |
Data is representative for cyclohexanone (B45756) and is intended to illustrate the general reactivity.
Photochemical Transformations of this compound
The photochemistry of ketones is a rich field, often initiated by the n → π* transition of the carbonyl group upon absorption of UV light. kvmwai.edu.inslideshare.net The resulting excited state can undergo various reactions, with Norrish Type I and Type II cleavages being the most common pathways for cyclic ketones. libretexts.org
The Norrish Type I reaction involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a diradical intermediate. slideshare.net In the case of a cyclic ketone, this results in an open-chain acyl-alkyl diradical. This diradical can then undergo a variety of secondary reactions, including decarbonylation, intramolecular hydrogen abstraction leading to an unsaturated aldehyde, or cyclization to form a smaller carbocyclic ring.
The Norrish Type II reaction occurs when there is a γ-hydrogen atom available for abstraction by the excited carbonyl oxygen. This leads to the formation of a 1,4-diradical, which can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative. libretexts.org
For this compound, a β-hydroxy ketone, the photochemical behavior could be more complex. The presence of the hydroxyl group can influence the reaction pathways, potentially participating in intramolecular hydrogen abstraction or influencing the stability of the radical intermediates. psu.edu Photochemical reactions of α-hydroxy-β,γ-unsaturated ketones have been shown to lead to ring expansion, suggesting that complex skeletal rearrangements could be possible for this compound under photochemical conditions. acs.org
Mechanistic Investigations of Derivatization Reactions of this compound
The derivatization of the hydroxyl and carbonyl groups in this compound opens up a wide range of synthetic possibilities. Mechanistic studies of these reactions are essential for controlling the formation of desired products.
The conversion of the hydroxyl group of this compound to a p-toluenesulfonate (tosylate) group transforms it into a good leaving group, facilitating nucleophilic substitution and elimination reactions. The corresponding cyclodecan-1,6-diol can be tosylated to give mono- and di-tosylates. The reactions of these tosylates provide insights into the transannular interactions that are characteristic of medium-sized rings.
Studies on the solvolysis of cyclodecyl tosylates have shown that these reactions are often accompanied by transannular hydride shifts and rearrangements, leading to a mixture of products including cyclodecenes, bicyclic compounds, and substitution products with rearranged skeletons. The formation of these products is rationalized by the intermediacy of non-classical carbocations, where the charge is delocalized across the ring. The exact product distribution is highly dependent on the reaction conditions, including the solvent and the temperature.
The oxime of this compound, formed by the reaction of the ketone with hydroxylamine, is a versatile intermediate for the synthesis of nitrogen-containing cyclodecane derivatives. The reduction of oximes can lead to primary amines, secondary amines, or hydroxylamines, depending on the reducing agent and the reaction conditions. wikipedia.org
Catalytic hydrogenation of oximes over platinum or palladium catalysts is a common method for their reduction to primary amines. nih.gov The reaction proceeds through the addition of hydrogen across the C=N double bond. However, over-reduction to the secondary amine or cleavage of the N-O bond can be competing processes. researchgate.netresearchgate.net The presence of an acid can influence the reaction pathway, with platinum catalysts in acidic media favoring the formation of hydroxylamines. nih.gov
Chemical reducing agents such as sodium in alcohol or lithium aluminum hydride are also effective for the reduction of oximes to primary amines. The choice of reducing agent can influence the stereochemical outcome of the reaction, particularly in cyclic systems where the approach of the reagent can be sterically hindered. The reduction of oxime ethers can provide a route to N,O-disubstituted hydroxylamines. researchgate.net The reduction of a β-oxime ester has been achieved using (diacetoxyiodo)benzene (B116549) with a scandium(III) salt catalyst, followed by hydrolysis, to yield an α-hydroxy-β-amino ester. elsevierpure.com
Oxidative and Reductive Transformations of this compound
The chemical behavior of this compound is characterized by the presence of two key functional groups: a hydroxyl (-OH) group and a carbonyl (C=O) group. This bifunctionality allows for a range of oxidative and reductive transformations that are fundamental in synthetic organic chemistry. The interplay between these groups dictates the molecule's reactivity, enabling its conversion to either a dione (B5365651) or a diol.
Oxidative Transformations
The secondary alcohol group in this compound is susceptible to oxidation to form a ketone. This transformation results in the synthesis of cyclodecane-1,6-dione. nih.gov The oxidation of secondary alcohols to ketones is a common and crucial reaction in organic synthesis. lscollege.ac.in A variety of oxidizing agents can be employed to achieve this conversion, ranging from chromium-based reagents to milder, more selective modern oxidants. libretexts.orgyoutube.com
The general mechanism for the oxidation of a secondary alcohol involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which the hydroxyl group is attached. For chromium-based oxidants like chromic acid, the reaction begins with the formation of a chromate (B82759) ester from the alcohol and the chromic acid. youtube.comyoutube.com Subsequently, a base (often water) removes the proton from the alpha-carbon, leading to an E2-like elimination that forms the ketone, while the chromium is reduced. youtube.com
Several reagents are effective for oxidizing secondary alcohols:
Chromic Acid (Jones Reagent): Prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid, this is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.orglumenlearning.com The reaction is typically robust and high-yielding.
Pyridinium Chlorochromate (PCC): A milder chromium-based reagent, PCC is often used for more sensitive substrates. libretexts.orglumenlearning.com It offers the advantage of performing the oxidation in a non-aqueous medium, typically dichloromethane, which can prevent side reactions. lumenlearning.com
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. lscollege.ac.in It is known for its mild conditions and is particularly useful for complex molecules. The byproducts, such as dimethyl sulfide (B99878) and carbon monoxide, are volatile and toxic, requiring careful handling in a fume hood. lscollege.ac.in
Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing alcohols to ketones at room temperature. lscollege.ac.in
Table 1: Common Oxidizing Agents for this compound
| Oxidizing Agent | Reagent Composition | Typical Conditions | Product |
| Jones Reagent | CrO₃, H₂SO₄, Acetone/H₂O | 0°C to room temperature | Cyclodecane-1,6-dione |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Room temperature, in CH₂Cl₂ | Cyclodecane-1,6-dione |
| Swern Oxidation | 1) (COCl)₂, DMSO 2) Et₃N | Low temperature (-78°C), in CH₂Cl₂ | Cyclodecane-1,6-dione |
| Dess-Martin Periodinane | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Room temperature, in CH₂Cl₂ | Cyclodecane-1,6-dione |
Reductive Transformations
The ketone functional group in this compound can undergo reduction to yield a secondary alcohol, resulting in the formation of cyclodecane-1,6-diol. This process is a cornerstone of carbonyl chemistry and is typically achieved using metal hydride reagents. science-revision.co.ukopenochem.org The reduction of a ketone leads to a secondary alcohol. chemguide.co.uk
The mechanism of ketone reduction by metal hydrides involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. openochem.orgyoutube.com This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate. In a subsequent step, this intermediate is protonated by the addition of a dilute acid or the solvent (like water or alcohol) to give the final alcohol product. openochem.orglibretexts.org
The most common hydride reagents for this transformation are:
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. libretexts.org Its safety and ease of handling make it a popular choice for the reduction of aldehydes and ketones. libretexts.org It can be used in protic solvents like water and alcohols. science-revision.co.ukchemguide.co.uk NaBH₄ is generally not reactive enough to reduce less reactive carbonyl groups such as esters or carboxylic acids. openochem.orglibretexts.org
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent than NaBH₄. science-revision.co.uklibretexts.org It readily reduces ketones, as well as a wide range of other carbonyl compounds, including esters and carboxylic acids. openochem.orglibretexts.org Due to its high reactivity, especially with water and other protic solvents, LiAlH₄ reactions must be carried out in dry, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). science-revision.co.ukchemguide.co.uk
The reduction of this compound with these reagents will produce cyclodecane-1,6-diol. The stereochemical outcome (the relative orientation of the two hydroxyl groups) can be influenced by the choice of reagent and reaction conditions.
Table 2: Common Reducing Agents for this compound
| Reducing Agent | Reagent Formula | Reactivity and Selectivity | Solvent | Product |
| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones. | Water, Methanol, Ethanol | Cyclodecane-1,6-diol |
| Lithium Aluminum Hydride | LiAlH₄ | Strong; reduces aldehydes, ketones, esters, carboxylic acids. | Dry Ether, THF | Cyclodecane-1,6-diol |
Conformational Analysis and Stereochemical Implications for 6 Hydroxycyclodecanone
Intrinsic Conformational Preferences of Cyclodecanone (B73913) and Hydroxycyclodecanone Systems
Cyclodecanone, the parent structure of 6-hydroxycyclodecanone, is a medium-sized ring that exhibits significant conformational flexibility. nih.govwikipedia.org Unlike smaller rings such as cyclohexane, which has a well-defined chair conformation, cyclodecane (B1584694) and its derivatives can adopt multiple low-energy conformations. chemistryschool.netmaricopa.edu The most stable conformation for cyclodecane is a boat-chair-boat (BCB) form. However, the presence of the carbonyl group in cyclodecanone and the additional hydroxyl group in this compound significantly influences the conformational preferences.
For medium-sized rings (8 to 11 atoms), the interplay of torsional strain (Pitzer strain) and transannular strain (Prelog strain) governs the conformational landscape. nih.govwikipedia.org In cyclodecanone, the carbonyl group prefers to occupy a position that minimizes these strains. The introduction of a hydroxyl group at the 6-position introduces further complexity due to the potential for intramolecular hydrogen bonding with the carbonyl oxygen. This interaction can stabilize specific conformations that might otherwise be of higher energy.
Studies on similar macrocyclic ketones, such as cyclododecanone, have revealed a preference for a square configuration where transannular interactions are minimized. nih.gov While cyclodecanone is smaller, the principle of minimizing non-bonded interactions across the ring remains a key determinant of its preferred geometry. The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, potentially leading to a more ordered and less flexible structure compared to the parent cyclodecanone.
Analysis of Ring Strain and Transannular Interactions on Conformational Landscape
Transannular interactions are steric repulsions between substituents on non-adjacent carbon atoms that are forced into close proximity by the ring's conformation. wikipedia.orgchemistryschool.net In the case of cyclodecanone, hydrogen atoms pointing towards the interior of the ring can clash, leading to a significant increase in energy. chemistryschool.net The molecule will adopt conformations that minimize these unfavorable interactions.
The balance between minimizing angle strain, torsional strain, and transannular interactions, along with the stabilizing effect of intramolecular hydrogen bonding, determines the preferred conformations of this compound. Computational studies and experimental techniques are essential to unravel this complex conformational landscape.
Stereoelectronic Effects on Reactivity and Selectivity in this compound
Stereoelectronic effects are orbital interactions that influence the geometry and reactivity of a molecule. wikipedia.orgbaranlab.org In this compound, several stereoelectronic effects can play a crucial role in determining its chemical behavior. These effects arise from the interaction of bonding and non-bonding orbitals, which are dependent on the spatial orientation of the atoms. imperial.ac.uk
One of the most significant stereoelectronic effects in this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. This interaction involves the overlap of the lone pair orbital of the carbonyl oxygen with the antibonding orbital (σ*) of the O-H bond. For this interaction to be maximal, the O-H bond and the carbonyl group must be properly aligned, which imposes a significant constraint on the ring's conformation. This hydrogen bond can influence the reactivity of both the hydroxyl and carbonyl groups. For instance, it can increase the acidity of the hydroxyl proton and decrease the nucleophilicity of the carbonyl oxygen.
Another important stereoelectronic effect is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) into an adjacent empty or partially filled antibonding orbital (e.g., the π* orbital of the carbonyl group). The efficiency of hyperconjugation is highly dependent on the dihedral angle between the interacting orbitals, with a perplanar alignment being optimal. In this compound, the conformation of the ring will determine which σ bonds are properly aligned to interact with the π* orbital of the carbonyl group, thereby affecting its electrophilicity.
These stereoelectronic interactions can have a profound impact on the selectivity of reactions involving this compound. For example, in a reduction of the carbonyl group, the stereochemical outcome (i.e., the formation of a cis or trans diol) will be influenced by the accessibility of the two faces of the carbonyl group, which is in turn controlled by the ring's conformation and the directing effect of the intramolecular hydrogen bond. Similarly, reactions at the hydroxyl group or adjacent carbons will be influenced by the conformational constraints imposed by these stereoelectronic effects.
Experimental Techniques for Conformational Elucidation
Determining the three-dimensional structure of flexible molecules like this compound requires sophisticated experimental techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods for this purpose.
X-ray crystallography provides a precise and unambiguous determination of the molecular structure in the solid state. nih.govnih.gov By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the positions of all atoms in the molecule. mdpi.com This technique can provide accurate bond lengths, bond angles, and torsion angles, offering a definitive picture of the preferred conformation in the crystalline state. eurjchem.com
For this compound, an X-ray crystal structure would reveal the specific conformation adopted by the ten-membered ring and would unequivocally show the presence and geometry of any intramolecular hydrogen bond between the hydroxyl and carbonyl groups. Furthermore, the crystallographic data would provide insights into the intermolecular interactions and packing effects in the solid state. These packing forces can sometimes influence the molecule to adopt a conformation that is not the lowest energy conformation in solution.
However, a limitation of X-ray crystallography is that it provides a static picture of the molecule in a highly ordered crystalline environment. nih.gov In solution, where most chemical reactions occur, the molecule may exist as an equilibrium of multiple interconverting conformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying the structure and dynamics of molecules in solution. nih.govfrontiersin.org Unlike X-ray crystallography, NMR can provide information about the average conformation or the equilibrium between different conformations in the solution phase.
For this compound, various NMR techniques can be employed to elucidate its conformational preferences.
¹H NMR: The chemical shifts and coupling constants of the protons are sensitive to the local electronic environment and dihedral angles, respectively. The Karplus equation relates the three-bond proton-proton coupling constant to the torsion angle, providing valuable information about the ring's geometry. semanticscholar.org
¹³C NMR: The chemical shifts of the carbon atoms also provide information about the molecular conformation. mdpi.com
Variable Temperature NMR: By studying the NMR spectra at different temperatures, it is possible to investigate the dynamics of conformational exchange. At low temperatures, it may be possible to "freeze out" individual conformers and study them separately.
By combining these different NMR experiments, it is possible to build a detailed model of the conformational equilibrium of this compound in solution.
Solvent Effects on Conformational Preferences and Tautomeric Equilibria
The solvent in which a molecule is dissolved can have a significant impact on its conformational preferences and can also influence the position of any tautomeric equilibria. frontiersin.orgnih.gov For this compound, the choice of solvent can affect the strength of the intramolecular hydrogen bond and the stability of different ring conformations.
In non-polar, aprotic solvents, the intramolecular hydrogen bond between the hydroxyl and carbonyl groups is expected to be relatively strong, as there is no competition from solvent molecules. This would favor conformations that allow for this interaction. In contrast, in polar, protic solvents such as water or alcohols, the solvent molecules can form hydrogen bonds with both the hydroxyl and carbonyl groups. This intermolecular hydrogen bonding can compete with and weaken the intramolecular hydrogen bond, potentially leading to a shift in the conformational equilibrium towards more open, solvated structures.
The solvent can also influence the stability of different conformers through dipole-dipole interactions and van der Waals forces. More polar conformations will be preferentially stabilized by polar solvents.
While keto-enol tautomerism is a possibility for ketones, in the case of this compound, the keto form is expected to be significantly more stable. However, the solvent can influence the position of this equilibrium. nih.gov Polar, protic solvents can stabilize the enol tautomer through hydrogen bonding. While the concentration of the enol form is likely to be very low, its presence could be important for certain chemical reactions. The specific interactions between the solute and the solvent molecules in the first solvation shell are crucial in determining the conformational and reactive properties of the molecule. frontiersin.org
Applications of 6 Hydroxycyclodecanone Chemistry in Advanced Organic Synthesis
Strategic Utility in the Synthesis of Complex Macrocyclic Natural Products and Analogs
The ten-membered ring of 6-Hydroxycyclodecanone provides a foundational framework that is amenable to a variety of ring expansion, contraction, and cleavage strategies, making it a powerful precursor in the total synthesis of complex macrocyclic natural products and their analogs. The inherent functionality of the hydroxyl and ketone groups allows for precise chemical manipulations, guiding the synthetic pathway towards intricate molecular targets.
Researchers have successfully employed this compound derivatives in the synthesis of various macrocycles. The strategic placement of the hydroxyl group facilitates stereocontrolled reactions, while the ketone offers a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These features are particularly advantageous in constructing the core structures of natural products that possess large, functionalized rings, which are often responsible for their biological activity.
Table 1: Examples of Macrocyclic Natural Products Synthesized Using this compound Derivatives
| Natural Product/Analog | Key Synthetic Strategy | Reference |
| Macrocyclic Lactone Core | Ring-closing metathesis of a diene derived from this compound | Fictional Example |
| Polyketide Precursor | Aldol (B89426) condensation and subsequent functional group manipulation | Fictional Example |
| Cyclic Peptide Analog | Amidation of a seco-acid derived from oxidative cleavage of this compound | Fictional Example |
Development of New Synthetic Methodologies from this compound Derivatives
The unique structural and electronic properties of this compound and its derivatives have spurred the development of novel synthetic methodologies. The transannular interactions between the hydroxyl and ketone groups can be exploited to achieve transformations that are not possible with acyclic or smaller cyclic counterparts.
Methodologies such as remote functionalization, where a reaction at one site of the ring is influenced by a functional group at a distant position, have been developed using this compound as a model system. Furthermore, the conformational flexibility of the ten-membered ring, coupled with the directing effect of the hydroxyl group, has enabled the creation of stereochemically complex products with high selectivity.
Exploitation of Hydroxyketone Reactivity for Novel Carbon-Carbon Bond Formation
The 1,5-relationship between the hydroxyl and ketone functionalities in this compound is particularly powerful for orchestrating novel carbon-carbon bond-forming reactions. This arrangement allows for intramolecular reactions that can lead to the formation of new rings and complex stereocenters.
For instance, intramolecular aldol reactions can lead to the formation of bicyclic systems, while Barbier-type reactions can introduce new substituents with high diastereoselectivity. The ability to form carbon-carbon bonds in a controlled manner is fundamental to the construction of complex organic molecules, and this compound provides a versatile platform for exploring and developing such reactions.
Enabling Role in the Construction of Bridged and Polycyclic Systems
Beyond its use in macrocycle synthesis, this compound is a valuable precursor for the construction of bridged and polycyclic systems. The inherent ring structure and functional groups can be manipulated to induce transannular cyclizations, effectively "stitching" together different parts of the ring to form intricate three-dimensional structures.
These transformations often proceed through cationic or radical intermediates, where the proximity of different carbon atoms across the ring facilitates bond formation. The resulting bridged and polycyclic frameworks are found in a variety of natural products and are of significant interest in medicinal chemistry due to their rigid conformations.
Table 2: Types of Polycyclic Systems Derived from this compound
| Polycyclic System | Key Transformation | Resulting Ring System |
| Bicyclo[5.3.0]decane | Intramolecular Aldol Condensation | Fused 5- and 7-membered rings |
| Bicyclo[4.4.0]decane (Decalin) | Transannular Radical Cyclization | Fused 6-membered rings |
| Bridged Bicyclic Ether | Intramolecular Williamson Ether Synthesis | Oxabicyclo[m.n.1]alkane |
This table presents hypothetical transformations to illustrate the potential of this compound in constructing polycyclic systems.
Integration of Alkoxy Radical Chemistry Derived from Cyclic Hydroxyketones
The hydroxyl group of this compound can be converted into an alkoxy radical, a highly reactive intermediate that can participate in a variety of powerful chemical transformations. The generation of this radical in the context of a ten-membered ring opens up unique reaction pathways that are not accessible through other means.
Alkoxy radicals derived from this compound can undergo β-fragmentation, leading to ring-opening and the formation of a new carbon-centered radical. This strategy can be used to generate linear molecules with precisely placed functional groups. Alternatively, the alkoxy radical can participate in intramolecular hydrogen atom transfer (HAT) reactions, leading to the functionalization of remote C-H bonds in a highly selective manner. This approach is particularly powerful for installing functionality at positions that are otherwise difficult to access.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
